
4-Phenyl-1-prop-2-enylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1-prop-2-enylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring. This compound is part of the phenylpiperidine class, which is known for its diverse pharmacological effects, including morphine-like activity and other central nervous system effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-prop-2-enylpiperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a nickel catalyst coordinated on a diene, which is then incorporated into the double bond closer to the aromatic substituent . This reaction provides a regioselective mild method for the preparation of six-membered N-heterocycles with an aromatic substituent and an off-cycle double bond.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactions and microwave-assisted synthesis are some of the advanced techniques employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-1-prop-2-enylpiperidine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(III) for oxidation, hydrogen gas for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and catalysts to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives. Substitution reactions can produce a wide range of substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
4-Phenyl-1-prop-2-enylpiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: It serves as a precursor for the synthesis of various pharmaceutical compounds, including opioid analgesics and other therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Phenyl-1-prop-2-enylpiperidine involves its interaction with specific molecular targets and pathways in the body. It is known to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These actions contribute to its effects on the central nervous system and its potential therapeutic applications.
Comparación Con Compuestos Similares
4-Phenyl-1-prop-2-enylpiperidine can be compared with other similar compounds in the phenylpiperidine class, such as:
Pethidine (Meperidine): An opioid analgesic with similar structural features but different pharmacological properties.
Ketobemidone: An opioid and NMDA antagonist with a different substitution pattern on the piperidine ring.
Alvimopan: A peripherally acting opioid antagonist used to treat postoperative ileus.
Loperamide: An opioid receptor agonist used to treat diarrhea.
Diphenoxylate: An opioid used to treat diarrhea, often combined with atropine
These compounds share structural similarities with this compound but differ in their specific pharmacological effects and therapeutic applications.
Propiedades
Número CAS |
31414-54-7 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
4-phenyl-1-prop-2-enylpiperidine |
InChI |
InChI=1S/C14H19N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |
Clave InChI |
OUFMCICDHOAJBL-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCC(CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Heptyloxy)-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14683266.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)


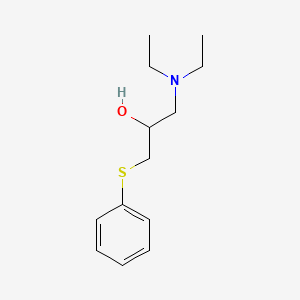
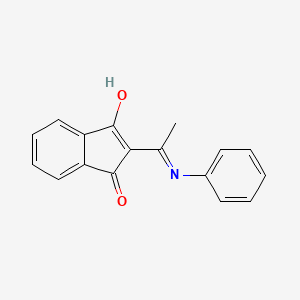
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
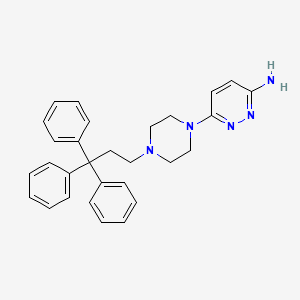
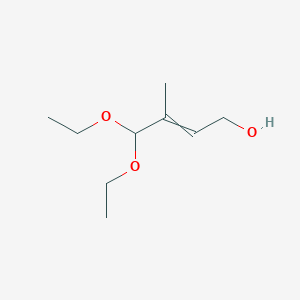
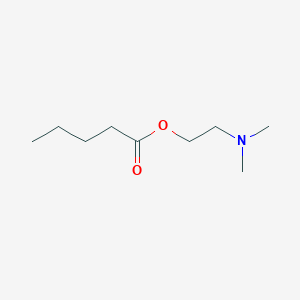
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
